molecular formula C18H21N5O2 B6624467 [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol

Cat. No.: B6624467
M. Wt: 339.4 g/mol
InChI Key: JSFJNLXQFAWOEC-HOTGVXAUSA-N
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Description

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with a methylpyrazole and a phenyl-oxadiazole moiety

Properties

IUPAC Name

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-8-14(7-19-22)16-10-23(9-15(16)12-24)11-17-20-18(21-25-17)13-5-3-2-4-6-13/h2-8,15-16,24H,9-12H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFJNLXQFAWOEC-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrrolidine Core: Starting from a suitable pyrrolidine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Methylpyrazole Group: The methylpyrazole moiety is introduced via nucleophilic substitution or coupling reactions, often using pyrazole derivatives and appropriate catalysts.

    Attachment of the Phenyl-Oxadiazole Group: The phenyl-oxadiazole group is typically attached through a condensation reaction involving an oxadiazole precursor and a phenyl group under acidic or basic conditions.

    Final Functionalization: The hydroxyl group is introduced in the final step, often through reduction of a carbonyl precursor or direct hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and safety.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrazole and oxadiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use as a bioactive compound in agrochemicals.

Mechanism of Action

The mechanism by which [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signal transduction pathways, influencing cellular responses such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(4-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol
  • [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol

Uniqueness

  • Structural Features : The combination of pyrazole, oxadiazole, and pyrrolidine rings in [(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methanol provides unique steric and electronic properties.
  • Biological Activity : Its specific arrangement of functional groups may confer distinct biological activities compared to similar compounds.

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